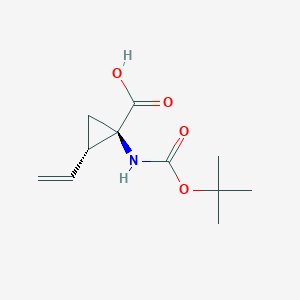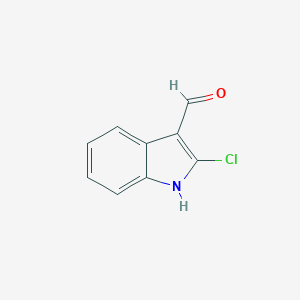
Disodium hexafluorotitanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Disodium hexafluorotitanate is a useful research compound. Its molecular formula is F6Na2Ti and its molecular weight is 207.837 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that the compound can interact with various biological systems, potentially causing fluoride poisoning if inhaled or swallowed .
Mode of Action
It’s known that the compound forms a corrosive solution when dissolved in water . This property may play a role in its interactions with biological systems.
Pharmacokinetics
Given its solubility in water , it can be inferred that the compound could be readily absorbed and distributed within the body. The metabolism and excretion of this compound would likely depend on the body’s mechanisms for handling fluoride ions and titanium.
Result of Action
Exposure to the compound can cause irritation to the skin, eyes, and respiratory tract . If inhaled or swallowed, it may cause fluoride poisoning .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium hexafluorotitanate. For instance, the compound is stable in air and moisture . Its solubility in water allows it to form a corrosive solution, which could influence its interactions with biological systems .
Properties
CAS No. |
17116-13-1 |
|---|---|
Molecular Formula |
F6Na2Ti |
Molecular Weight |
207.837 g/mol |
IUPAC Name |
disodium;hexafluorotitanium(2-) |
InChI |
InChI=1S/6FH.2Na.Ti/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI Key |
HLJCWGPUCQTHFY-UHFFFAOYSA-H |
SMILES |
[F-].[F-].F[Ti](F)(F)F.[Na+].[Na+] |
Canonical SMILES |
F[Ti-2](F)(F)(F)(F)F.[Na+].[Na+] |
Origin of Product |
United States |
Q1: What is the main application of Sodium Hexafluorotitanate discussed in this research?
A1: The research focuses on using Sodium Hexafluorotitanate (Na2TiF6) as an insect repellent finish for natural fiber materials []. This suggests its potential use in protecting materials like cotton, wool, or silk from pest damage.
Q2: Are there other compounds investigated for the same purpose?
A2: Yes, the research also investigates Potassium Hexafluorotitanate, Potassium and Sodium Hexafluorozirconate, and Potassium and Sodium Tetrafluoroborate for the same purpose of protecting natural fibers from pests []. This suggests that researchers are exploring various fluoro-containing salts for their potential insecticidal properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















